molecular formula C25H17BrN2O2 B334597 5-bromo-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide

5-bromo-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide

Cat. No.: B334597
M. Wt: 457.3 g/mol
InChI Key: RVONRTAGNKLEAZ-UHFFFAOYSA-N
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Description

5-bromo-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide typically involves the reaction of 5-bromo-1-naphthylamine with 3-(5-methyl-1,3-benzoxazol-2-yl)benzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-bromo-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide
  • 1-(4-Chlorophenyl)-3-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea
  • 2-amino benzoxazole derivatives

Uniqueness

5-bromo-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide is unique due to its specific structural features, such as the presence of both bromine and benzoxazole moieties, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C25H17BrN2O2

Molecular Weight

457.3 g/mol

IUPAC Name

5-bromo-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C25H17BrN2O2/c1-15-11-12-23-22(13-15)28-25(30-23)16-5-2-6-17(14-16)27-24(29)20-9-3-8-19-18(20)7-4-10-21(19)26/h2-14H,1H3,(H,27,29)

InChI Key

RVONRTAGNKLEAZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC5=C4C=CC=C5Br

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC5=C4C=CC=C5Br

Origin of Product

United States

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